Chrysene (CAS 218-01-9) is a four-ring polycyclic aromatic hydrocarbon (PAH) featuring a 1,2-benzophenanthrene zigzag topology. In advanced materials procurement, it serves as a critical wide-bandgap semiconductor core and rigid molecular precursor [1]. Unlike linear acenes, chrysene's specific fused framework confers exceptional thermal resilience (melting point 254 °C) and photochemical stability, making it highly suitable for vacuum-deposited organic electronics, deep-blue OLED emitters, and the bottom-up synthesis of cove-edged graphene nanoribbons [2]. Its unique combination of a short conjugation length and high oxidation resistance provides a robust foundation for synthesizing complex optoelectronic materials that require strict phase purity and stable energy levels [3].
Substituting chrysene with structural isomers like tetracene or pyrene fundamentally alters the electronic and physical behavior of the resulting materials [1]. Tetracene, a linear acene, suffers from rapid spontaneous photo-oxidation and possesses a narrow bandgap, rendering it unsuitable for deep-blue emission or air-stable device fabrication[2]. Conversely, the highly symmetric pyrene core is notorious for strong intermolecular π-π stacking that induces excimer formation, causing undesirable red-shifting and decreased photoluminescence efficiency in solid-state films [3]. Chrysene’s specific Z-shaped topology provides a wider bandgap, suppressed aggregation, and superior thermal resilience, making it non-interchangeable for high-purity blue OLEDs and stable nanographene precursors[1].
Chrysene possesses a wider bandgap and shorter conjugation length compared to pyrene and anthracene, making it an optimal core for deep-blue fluorescent OLEDs[1]. While pyrene derivatives frequently suffer from strong π-π stacking that leads to excimer formation and significant emission red-shifting in solid films, asymmetrically substituted chrysene derivatives maintain deep-blue emission with high color purity (CIE y ≈ 0.08–0.20) [2]. In comparative film-state analyses, chrysene-based emitters achieved photoluminescence quantum yields (PLQY) up to 86%, avoiding the aggregation-induced quenching typical of symmetric pyrene cores [1].
| Evidence Dimension | Photoluminescence Quantum Yield (PLQY) and Color Purity (CIE y) |
| Target Compound Data | Chrysene derivatives achieve up to 86% PLQY in film with stable deep-blue CIE y ≈ 0.08–0.20. |
| Comparator Or Baseline | Pyrene/Anthracene cores (prone to excimer red-shifting and lower solid-state PLQY due to aggregation). |
| Quantified Difference | Chrysene prevents excimer-induced red-shifting, maintaining >80% PLQY in solid films without unwanted wavelength shifts. |
| Conditions | Solid-state thin films for non-doped OLED emissive layers. |
Buyers targeting high-efficiency deep-blue OLED materials must select chrysene over pyrene to prevent aggregation-induced color degradation and maintain high color purity in thin films.
The molecular geometry of a PAH core dictates its processability and performance in bulk heterojunction organic photovoltaics (OPVs). Unlike linear acenes (e.g., tetracene) which tend to over-aggregate, chrysene features a twisted 'Z-shaped' or zigzag edge topology [1]. When utilized as a fused-ring electron acceptor (FREA) core, this Z-shaped structure prevents excessive self-aggregation and significantly improves miscibility with polymer donors [1]. Devices utilizing chrysene-based FREAs demonstrated Power Conversion Efficiencies (PCEs) up to 12.6% in ternary blends, outperforming equivalent binary systems relying on strictly linear or highly symmetric acceptor cores [1].
| Evidence Dimension | Power Conversion Efficiency (PCE) and molecular aggregation |
| Target Compound Data | Chrysene-core Z-shaped acceptor yields 12.6% PCE in ternary blends with controlled miscibility. |
| Comparator Or Baseline | Linear fused-ring acceptors (suffer from excessive self-aggregation). |
| Quantified Difference | Chrysene's twisted topology improves donor-acceptor phase separation, boosting overall PCE and charge mobility (2.5 × 10–4 cm2 V–1 s–1). |
| Conditions | Solution-processed ternary blend organic solar cells (PTB7-Th donor). |
Procurement of chrysene as a core building block directly translates to improved solubility, processability, and phase separation in advanced organic solar cells.
For materials undergoing vacuum thermal evaporation or ambient processing, thermal and photochemical stability are critical procurement metrics. Tetracene, a linear 4-ring isomer of chrysene, undergoes rapid spontaneous photo-oxidation to form endo-peroxides upon exposure to ambient light and oxygen, severely degrading charge mobility [1]. In contrast, chrysene's non-linear fused structure imparts exceptional oxidation resistance and a high melting point (254 °C) [2]. This thermal robustness ensures that chrysene and its derivatives can be sublimed or heated during device fabrication without the catastrophic material degradation seen in linear acenes [2].
| Evidence Dimension | Photochemical stability and thermal resilience |
| Target Compound Data | Chrysene maintains structural integrity and resists photo-oxidation; melting point 254 °C. |
| Comparator Or Baseline | Tetracene (rapidly oxidizes to rubrene-Ox1/endo-peroxides under ambient conditions). |
| Quantified Difference | Chrysene eliminates the need for strict inert-atmosphere handling during precursor storage and processing compared to tetracene. |
| Conditions | Ambient light/oxygen exposure and thermal sublimation conditions. |
Ensures reproducible batch-to-batch manufacturing and long-term device stability, reducing material loss during storage and vacuum deposition.
Chrysene is the preferred core for synthesizing deep-blue fluorescent dopants and non-doped emissive layers. Its wide bandgap and resistance to excimer formation make it superior to pyrene or anthracene when formulating materials that require strict color purity (CIE y < 0.1) and high photoluminescence quantum yields in solid-state films [1].
In the synthesis of discrete nanographenes and cove-edged graphene nanoribbons, chrysene serves as a highly stable, rigid precursor. Its specific zigzag topology allows for controlled Pt-catalyzed alkyne benzannulations, avoiding the incomplete oxidative coupling and instability associated with linear acene precursors[2].
Chrysene is utilized to construct Z-shaped fused-ring electron acceptors (FREAs) for organic photovoltaics. Its twisted molecular geometry prevents the excessive self-aggregation common in linear acceptors, optimizing donor-acceptor miscibility and maximizing power conversion efficiencies in solution-processed bulk heterojunctions[3].
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